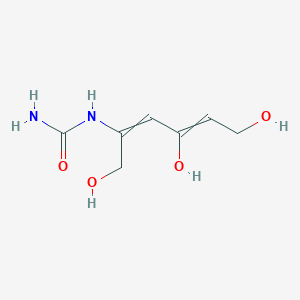
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is a compound with a unique structure characterized by three hydroxyl groups and a urea moiety attached to a hexa-dienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea typically involves the reaction of a suitable precursor with urea under specific conditions. One common method involves the use of a hexa-dienyl precursor, which is reacted with urea in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their activity. The urea moiety can also interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dihydroxytrideca-4,8-dien-2-yl)tricosanamide
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is unique due to its specific arrangement of hydroxyl groups and the presence of a urea moiety. This structure allows for distinct interactions with biological molecules, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
629649-07-6 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1,4,6-trihydroxyhexa-2,4-dien-2-ylurea |
InChI |
InChI=1S/C7H12N2O4/c8-7(13)9-5(4-11)3-6(12)1-2-10/h1,3,10-12H,2,4H2,(H3,8,9,13) |
InChI Key |
MWKKZKLBJPNZML-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(C=C(CO)NC(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


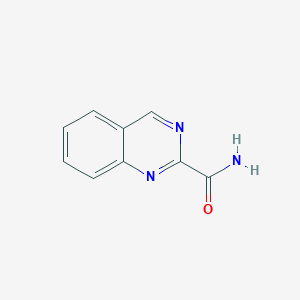
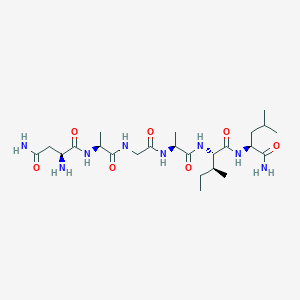
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
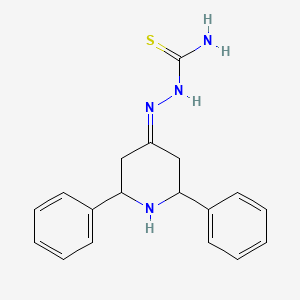
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

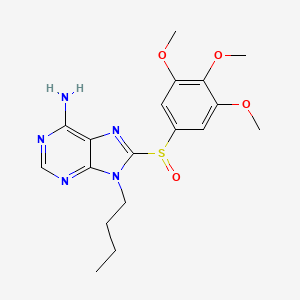
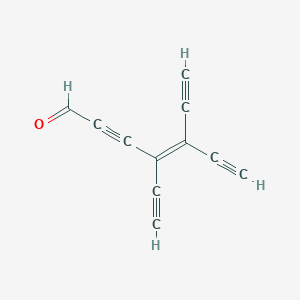
![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
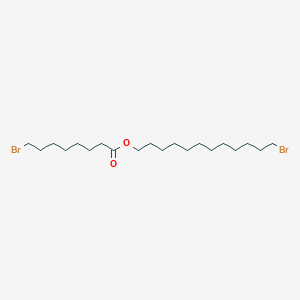
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
